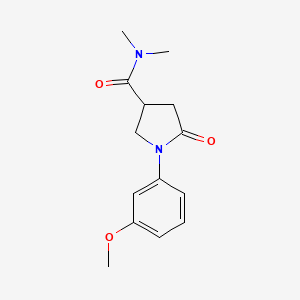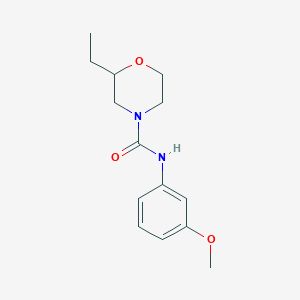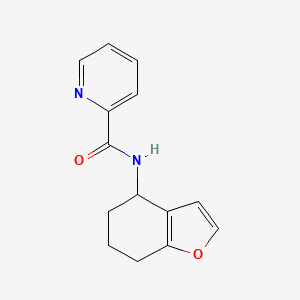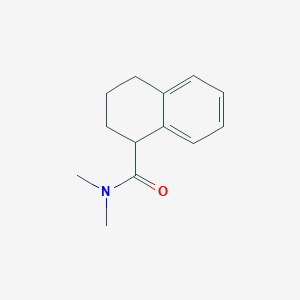
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ is a redox-active quinone that has been found to have various biochemical and physiological effects.
Wirkmechanismus
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide generates ROS through a redox cycling mechanism, where it is oxidized to a semiquinone radical by cellular oxidoreductases, which is then reduced back to N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide by cellular reductants, such as NADH. This process generates superoxide anion, hydrogen peroxide, and other ROS, which can damage cellular components, including proteins, lipids, and DNA.
Biochemical and Physiological Effects:
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, autophagy, and inflammation. It has also been shown to affect mitochondrial function and metabolism, leading to changes in ATP production and oxidative phosphorylation. N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been used to study the effects of oxidative stress on cellular signaling pathways, including the MAPK and NF-κB pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several advantages for use in lab experiments, including its ability to generate ROS in a controlled and reproducible manner. It is also relatively stable and easy to handle. However, N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has some limitations, including its potential toxicity and the need for appropriate controls to account for non-specific effects of ROS on cellular processes.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, including the development of new synthetic methods for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide and related compounds, the identification of new cellular targets for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide-induced ROS, and the use of N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide in drug discovery and development. Additionally, there is a need for further investigation into the potential therapeutic applications of N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide and related compounds in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a synthetic compound that has been widely used in scientific research as a tool to study the role of ROS in various biological processes. N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide generates ROS through a redox cycling mechanism and has been found to have various biochemical and physiological effects. While N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several advantages for use in lab experiments, it also has some limitations, including its potential toxicity. There are several future directions for research on N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, including the development of new synthetic methods and the identification of new cellular targets for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide-induced ROS.
Synthesemethoden
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydronaphthalene with dimethylamine, followed by oxidation with a suitable oxidant. The most commonly used oxidant for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide synthesis is lead tetraacetate, which oxidizes the intermediate to N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide in good yield.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been widely used in scientific research as a redox-active compound that can generate reactive oxygen species (ROS) and induce oxidative stress in cells. It has been used as a tool to study the role of ROS in various biological processes, including apoptosis, autophagy, and inflammation. N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been used to study the effects of oxidative stress on mitochondrial function and metabolism.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLFTMCSSZGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
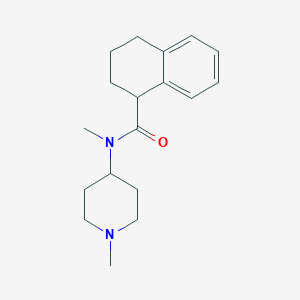

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)
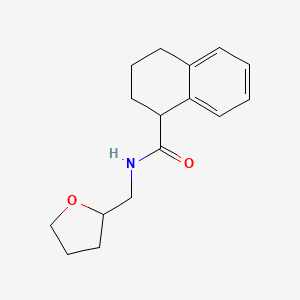
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)

![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)


